

# A Comparative Safety Profile: Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ATRIPLA |           |
| Cat. No.:            | B130373 | Get Quote |

A comprehensive review of multiple meta-analyses of randomized controlled trials (RCTs) reveals a nuanced safety comparison between tenofovir alafenamide (TAF) and its predecessor, tenofovir disoproxil fumarate (TDF). While both formulations of the nucleotide reverse transcriptase inhibitor are highly effective for the treatment of HIV-1 and chronic hepatitis B, TAF generally demonstrates an improved renal and bone safety profile.[1][2][3] This guide synthesizes key findings from these analyses to provide researchers, scientists, and drug development professionals with a detailed comparison of their safety profiles, supported by quantitative data and methodological insights.

## **Renal Safety Profile**

TAF, a newer prodrug of tenofovir, was designed to deliver the active agent more efficiently to target cells, resulting in approximately 90% lower plasma concentrations of tenofovir compared to TDF.[1][4] This pharmacological characteristic is believed to contribute to its more favorable renal safety profile.

A pooled analysis of 26 clinical trials, encompassing 9,322 participants, showed a significantly lower incidence of renal adverse events with TAF compared to TDF.[4][5][6] Notably, there were no reported cases of proximal renal tubulopathy in patients receiving TAF, whereas 10 cases were observed in the TDF group.[4][5][6] Furthermore, discontinuations due to renal adverse events were significantly less frequent with TAF.[4][5][6]



| Renal Safety<br>Endpoint                        | TAF    | TDF      | P-value | Source    |
|-------------------------------------------------|--------|----------|---------|-----------|
| Proximal Renal<br>Tubulopathy<br>Cases          | 0      | 10       | < 0.001 | [4][5][6] |
| Discontinuation<br>due to Renal AE<br>(n/total) | 3/6360 | 14/2962  | < 0.001 | [4][5][6] |
| Change in eGFR (mL/min/1.73m²)                  | +3.69  | Baseline | -       | [7]       |
| Change in<br>Serum<br>Creatinine<br>(mg/dL)     | -0.03  | Baseline | -       | [7]       |

AE: Adverse Event; eGFR: estimated Glomerular Filtration Rate.

One meta-analysis of seven RCTs with 6,269 participants found that TAF-containing regimens had significantly fewer increases in renal events compared to TDF-containing regimens through 48 weeks.[1] Another synthesis of 24 RCTs with over 21,000 participants reported that TAF was associated with an improvement of 3.69 mL/min/1.73m<sup>2</sup> in eGFR from treatment initiation compared to TDF.[7]

## **Bone Safety Profile**

Concerns about reduced bone mineral density (BMD) have been a notable side effect of TDF treatment.[2] Meta-analyses consistently demonstrate that TAF has a more favorable impact on bone health.

In a meta-analysis of seven RCTs, patients receiving TAF-containing regimens had significantly smaller reductions in both hip and spine BMD compared to those on TDF-containing regimens.

[1] Another analysis found that boosted TDF was associated with larger decreases in BMD compared to TAF.[8] The DISCOVER trial, which focused on pre-exposure prophylaxis (PrEP), found that F/TAF was associated with more favorable changes in hip and spine BMD compared



to F/TDF.[9] Decreases in BMD of ≥3% were significantly less frequent in the F/TAF group at both the hip and spine.[9]

| Bone Safety<br>Endpoint                     | TAF                   | TDF                  | P-value | Source |
|---------------------------------------------|-----------------------|----------------------|---------|--------|
| Mean % Change<br>in Hip BMD (48<br>weeks)   | -1.48%<br>(unboosted) | -1.98% (boosted)     | < 0.001 | [8]    |
| Mean % Change<br>in Spine BMD<br>(48 weeks) | Smaller<br>reductions | Larger<br>reductions | < 0.05  | [1]    |
| BMD Decreases<br>≥3% (Hip)                  | 3.8%                  | 18.4%                | < 0.001 | [9]    |
| BMD Decreases<br>≥3% (Spine)                | 10.1%                 | 26.9%                | < 0.001 | [9]    |
| Bone Fractures<br>(Boosted<br>Regimens)     | Lower risk            | Higher risk          | 0.04    | [8]    |

BMD: Bone Mineral Density.

While the differences in BMD are statistically significant, the overall incidence of fractures remains low for both drugs.[8][10] One meta-analysis noted that across all follow-up times, the risk of bone fractures was 1% lower for boosted TAF compared with boosted TDF.[8] However, no significant difference in fracture risk was observed between unboosted TAF and unboosted TDF regimens.[8]

## **Overall Safety and Tolerability**

Across multiple meta-analyses, both TAF and TDF are considered to have good safety profiles and are well-tolerated.[1][10] One analysis of 14 trials with nearly 15,000 patients found no overall significant difference in safety across all endpoints between TAF and TDF, including all adverse events, serious adverse events, and grade 3-4 events.[10][11]



However, some differences emerge when considering boosted versus unboosted regimens. In boosted regimens (i.e., administered with a pharmacokinetic enhancer like ritonavir or cobicistat), TDF is associated with a higher risk of discontinuation due to renal adverse events compared to TAF.[11] In unboosted regimens, which are more common in modern HIV treatment, these differences are not apparent.[10][11]

# **Methodologies of Meta-Analyses**

The conclusions presented are drawn from systematic reviews and meta-analyses of randomized controlled trials. The general methodology for these studies is outlined below.





Click to download full resolution via product page

Figure 1: Generalized workflow for a meta-analysis of clinical trials.

These analyses typically involve a comprehensive search of medical databases to identify all relevant RCTs.[8][12] Strict inclusion and exclusion criteria are applied to select high-quality studies. Data on efficacy and safety endpoints are then extracted and pooled using statistical methods to calculate overall effect sizes, such as risk ratios or mean differences.[2] Subgroup analyses, for instance, comparing boosted and unboosted regimens, are often performed to identify specific trends.[8][11]

# **Comparative Safety Logic**

The improved safety profile of TAF, particularly concerning renal and bone health, is a direct consequence of its pharmacological properties, leading to lower systemic exposure to tenofovir.



Click to download full resolution via product page

Figure 2: Logical flow illustrating the basis for TAF's improved safety profile.

### Conclusion

The body of evidence from meta-analyses of randomized controlled trials robustly supports the conclusion that TAF has a superior renal and bone safety profile compared to TDF.[2][4][5] While both drugs are highly effective and generally well-tolerated, the lower systemic exposure to tenofovir with TAF translates into a reduced risk of clinically significant renal and bone



adverse events.[6] These findings are particularly relevant for long-term treatment and for patients with pre-existing renal or bone conditions. However, in unboosted regimens, the overall safety profiles of TAF and TDF appear to be more comparable.[10][11] The choice between these two effective agents may therefore depend on individual patient factors, including comorbidities and the specific antiretroviral regimen being used.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Efficacy and safety of the regimens containing tenofovir alafenamide versus tenofovir disoproxil fumarate in fixed-dose single-tablet regimens for initial treatment of HIV-1 infection: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gut.bmj.com [gut.bmj.com]
- 4. Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholarly Article or Book Chapter | Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: A pooled analysis of 26 clinical trials | ID: z029pb34r | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1288. Bone Safety Outcomes with F/TAF vs. F/TDF for PrEP in the DISCOVER Trial PMC [pmc.ncbi.nlm.nih.gov]
- 10. Meta-analysis finds no real difference in safety and effectiveness between tenofovir formulations | aidsmap [aidsmap.com]



- 11. Tenofovir alafenamide vs. tenofovir disoproxil fumarate: an updated meta-analysis of 14
   894 patients across 14 trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy and safety of tenofovir alafenamide versus tenofovir disoproxil fumarate in antiretroviral regimens for HIV-1 therapy: Meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Safety Profile: Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130373#meta-analysis-of-randomized-controlled-trials-comparing-taf-and-tdf-safety-profiles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com